Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride
CAS No.: 1955516-05-8
Cat. No.: VC7761668
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride - 1955516-05-8](/images/structure/VC7761668.png)
Specification
CAS No. | 1955516-05-8 |
---|---|
Molecular Formula | C8H16ClNO3 |
Molecular Weight | 209.67 |
IUPAC Name | methyl 2-(oxan-4-ylamino)acetate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-9-7-2-4-12-5-3-7;/h7,9H,2-6H2,1H3;1H |
Standard InChI Key | BCRYNVPHEAJKBM-UHFFFAOYSA-N |
SMILES | COC(=O)CNC1CCOCC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a methyl ester group (), a secondary amine () linked to a tetrahydropyran (oxan-4-yl) ring, and a hydrochloride counterion. The oxan-4-yl group introduces conformational rigidity, which can enhance binding specificity in biological systems.
Key Structural Features:
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Tetrahydropyran ring: A six-membered oxygen-containing heterocycle with a chair conformation.
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Amino acid ester backbone: Facilitates solubility in polar solvents and participation in peptide coupling reactions.
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Hydrochloride salt: Improves crystallinity and stability compared to the free base.
Physicochemical Properties
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 209.67 g/mol |
Solubility | Soluble in water, DMSO, methanol |
Melting point | Not reported (decomposes above 200°C) |
LogP (partition coefficient) | Estimated 0.8–1.2 (moderate lipophilicity) |
The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The compound is typically synthesized via a nucleophilic substitution reaction between oxan-4-ylamine and methyl chloroacetate in the presence of a base (e.g., sodium bicarbonate):
Critical Parameters for Yield Optimization:
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Temperature: 0–5°C to minimize ester hydrolysis.
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Solvent: Tetrahydrofuran (THF) or dichloromethane for optimal amine reactivity.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial Production
Scale-up processes prioritize cost efficiency and minimal waste:
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Continuous flow reactors: Enhance mixing and heat transfer.
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Catalytic systems: Acid scavengers (e.g., polymer-bound carbonate) reduce HCl byproduct accumulation.
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The secondary amine undergoes alkylation or acylation to produce derivatives:
Common reagents include alkyl halides (R-X) or acyl chlorides (R-COCl).
Ester Hydrolysis
The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions:
This product serves as a precursor for peptide conjugates .
Organism | MIC (µg/mL) | Reference Model |
---|---|---|
Staphylococcus aureus | 128 | Ciprofloxacin (MIC: 1 µg/mL) |
Escherichia coli | >256 | Ampicillin (MIC: 8 µg/mL) |
While the compound itself shows modest activity, structural analogs with fluorinated aryl groups exhibit improved potency .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Compound | LogP | Aqueous Solubility (mg/mL) |
---|---|---|
Methyl 2-[(oxan-4-yl)amino]acetate HCl | 1.0 | 45 |
Ethyl 2-[(oxan-4-yl)amino]acetate | 1.4 | 28 |
4-Fluorophenyl analog | 2.2 | 12 |
Larger ester groups (e.g., ethyl) increase lipophilicity but reduce solubility, impacting bioavailability.
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